5-(3,3-Bis(2-chloroethyl)-1-triazeno)imidazole-4-carboxamide
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Overview
Description
Preparation Methods
The synthesis of TIC-MUSTARD involves several steps. One common method includes the reaction of triazeno imidazole carboxamide with mustard gas derivatives under controlled conditions . The reaction typically requires a catalyst and is carried out at specific temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
TIC-MUSTARD undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: TIC-MUSTARD can undergo nucleophilic substitution reactions where nucleophiles replace a functional group in the molecule.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a model compound to study the behavior of triazeno imidazole carboxamide derivatives.
Biology: Investigated for its cytotoxic effects on cancer cells, particularly in malignant melanoma.
Industry: Potential applications in the synthesis of other complex organic compounds.
Mechanism of Action
Comparison with Similar Compounds
TIC-MUSTARD is similar to other nitrogen mustard compounds, such as:
Dimethyl triazeno imidazole carboxamide: More effective in treating malignant melanoma.
Chlorambucil: Another nitrogen mustard used in chemotherapy.
Melphalan: Used to treat multiple myeloma and ovarian cancer.
TIC-MUSTARD is unique in its specific structure and the types of reactions it undergoes, making it a valuable compound for research despite its limited effectiveness in clinical applications .
Properties
Molecular Formula |
C8H12Cl2N6O |
---|---|
Molecular Weight |
279.12 g/mol |
IUPAC Name |
4-[bis(2-chloroethyl)aminodiazenyl]-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C8H12Cl2N6O/c9-1-3-16(4-2-10)15-14-8-6(7(11)17)12-5-13-8/h5H,1-4H2,(H2,11,17)(H,12,13) |
InChI Key |
XWRSGLHADOYUFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)C(=O)N)N=NN(CCCl)CCCl |
Synonyms |
5-(3,3-bis(2-chloroethyl)-1-triazeno)imidazole-4-carboxamide BIC BIC mustard imidazole mustard imidazole mustard, hydrochloride imidazole mustard, monohydrochloride MCTIC NSC 82,196 NSC-82196 TIC mustard |
Origin of Product |
United States |
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